molecular formula C8H8BrF B1308044 4-Fluoro-2-methylbenzyl bromide CAS No. 862539-91-1

4-Fluoro-2-methylbenzyl bromide

Cat. No.: B1308044
CAS No.: 862539-91-1
M. Wt: 203.05 g/mol
InChI Key: DAKPIAWEPVZDNG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzyl bromide is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where a bromomethyl group, a fluorine atom, and a methyl group are substituted at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methylbenzyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products: The reactions yield various products, including azides, thiols, nitro compounds, aldehydes, and hydrocarbons, depending on the reagents and conditions used.

Scientific Research Applications

4-Fluoro-2-methylbenzyl bromide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzyl bromide involves its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. These reactions enable the compound to interact with various molecular targets, forming covalent bonds and altering the structure and function of the target molecules. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-fluorobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    1-(Bromomethyl)-2-methylbenzene: Lacks the fluorine atom, affecting its chemical properties and reactivity.

    4-Bromo-2-fluorotoluene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness: 4-Fluoro-2-methylbenzyl bromide is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which influences its reactivity and potential applications. The combination of these substituents allows for selective reactions and the formation of diverse products.

Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPIAWEPVZDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395669
Record name 1-(bromomethyl)-4-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862539-91-1
Record name 1-(bromomethyl)-4-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 862539-91-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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